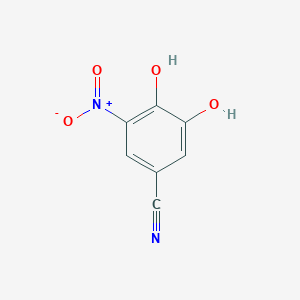

3,4-Dihydroxy-5-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c8-3-4-1-5(9(12)13)7(11)6(10)2-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBDMOJXCREXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151346 | |

| Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116313-86-1 | |

| Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3,4-dihydroxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Nitrocatechol Derivatives in Chemical Science

Nitrocatechol derivatives, a class of compounds characterized by a benzene (B151609) ring with two adjacent hydroxyl groups and at least one nitro group, have a notable history in chemical science. Initially, research into nitroaromatic compounds was driven by their use in producing dyes, pesticides, and explosives. nih.gov Over time, the focus expanded to include their potential in pharmaceuticals. Substituted nitrobenzenes, for example, serve as precursors for a wide array of bioactive indoles used in both drugs and agrochemicals. nih.gov

A key aspect of nitrocatechol derivatives is their role as important intermediates in the synthesis of pharmaceutically significant compounds. google.comgoogle.com For instance, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), a closely related compound, is a crucial precursor for molecules featuring a 5-substituted 3-nitrocatechol structure, such as the drug entacapone (B1671355). google.comgoogle.com The stability of nitrocatechols is a significant advantage; the presence of the nitro group makes them more resistant to oxidation, especially at higher pH values, compared to their parent catechol counterparts. susos.com This enhanced stability is crucial for their application in various chemical processes, including the functionalization of surfaces. susos.com Researchers have explored nitrocatechols for their ability to form covalent bonds with metal and metal oxide surfaces, opening avenues for creating antibacterial coatings on medical devices and other advanced materials. susos.com Furthermore, specific nitrocatechol derivatives have been investigated for their potential biological activities, including regulating cell adhesion processes mediated by selectin proteins. google.com

Significance of Benzonitrile Frameworks in Organic Chemistry

The benzonitrile (B105546) framework, consisting of a benzene (B151609) ring attached to a cyano (-C≡N) group, is a cornerstone of organic chemistry. atamankimya.comwikipedia.org First described by Hermann Fehling in 1844, benzonitrile itself was identified as the product of the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.org This discovery laid the groundwork for understanding a whole class of organic compounds known as nitriles. wikipedia.org

Benzonitriles are highly valued for their versatility in organic synthesis. The cyano group is a reactive and useful functional group that can be converted into various other functionalities, including amines, amides, and carboxylic acids. atamankimya.comwikipedia.org This makes benzonitrile and its derivatives invaluable starting materials and intermediates for producing a wide range of chemicals, from pharmaceuticals and pesticides to dyes and resins. atamankimya.comchemcess.comgoogle.com

In addition to its role as a synthetic precursor, benzonitrile is also utilized as a specialty solvent, particularly for polymers and resins, due to its ability to dissolve a broad spectrum of substances. atamankimya.comsolubilityofthings.com In laboratory settings, it serves as both a reagent and a solvent and can form coordination complexes with transition metals, which are useful as synthetic intermediates. atamankimya.comwikipedia.org The structural significance of the benzonitrile core, with its unique reactivity and stability, continues to make it a fundamental building block in modern organic and medicinal chemistry. solubilityofthings.com

Structural Features and Research Relevance of the 3,4 Dihydroxy 5 Nitrobenzonitrile Scaffold

Established Synthetic Pathways to this compound

The creation of the this compound molecule can be achieved by introducing the functional groups in different sequences. Key strategies include the nitration of a dihydroxybenzonitrile precursor, the cyanation of a nitrocatechol derivative, or the hydroxylation of a nitrobenzonitrile compound.

Strategic Nitration Approaches

A primary method for synthesizing this compound is the direct electrophilic nitration of 3,4-dihydroxybenzonitrile (B93048) (protocatechuonitrile). In this approach, the regioselectivity of the reaction is crucial for obtaining the desired 5-nitro isomer. The two hydroxyl groups on the aromatic ring are strongly activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing. This electronic arrangement preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to one hydroxyl group and meta to the other, which is the C-5 position.

A representative procedure involves using a mixture of concentrated nitric acid and sulfuric acid at low temperatures, typically between 0–5°C. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. Maintaining a low temperature is critical to prevent over-nitration and the formation of dinitro products or other unwanted side products.

Table 1: Critical Parameters for the Nitration of 3,4-Dihydroxybenzonitrile

| Parameter | Condition | Rationale |

|---|---|---|

| Reagents | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | Generates the necessary nitronium ion (NO₂⁺) for electrophilic aromatic substitution. |

| Temperature | 0–5°C | Minimizes side reactions and prevents the formation of di-nitrated byproducts. |

| Acid Ratio | ~1:2 molar ratio (Nitric:Sulfuric) | Optimizes the concentration of the nitronium ion while avoiding decomposition of the substrate. |

Cyanation Strategies

Cyanation strategies typically involve the introduction of a nitrile (-C≡N) group onto a pre-functionalized aromatic ring. One of the most direct methods is the conversion of the aldehyde group of the corresponding benzaldehyde (B42025) precursor, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609). This transformation can be efficiently achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). wikipedia.org This reaction forms an aldoxime intermediate, which is then dehydrated to yield the nitrile.

In a related "one-pot" process developed for the non-nitrated analogue, vanillin (B372448) is reacted with hydroxylamine hydrochloride in N,N-dimethylformamide (DMF) to form an intermediate aldoxime, which, without being isolated, is heated to induce dehydration, yielding the nitrile. google.com A similar principle applied to 3,4-dihydroxy-5-nitrobenzaldehyde would provide a direct route to the target compound.

Another classical, albeit more indirect, approach is the Sandmeyer reaction. organic-chemistry.orgnih.gov This would involve the diazotization of a corresponding aromatic amine (e.g., 5-amino-3,4-dihydroxybenzonitrile) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com Subsequent treatment of this unstable intermediate with a copper(I) cyanide salt would then yield this compound. organic-chemistry.orgnih.gov

Hydroxylation Techniques

The synthesis of this compound via hydroxylation would entail introducing one or both hydroxyl groups onto a pre-existing nitrobenzonitrile scaffold. However, direct hydroxylation of aromatic rings, particularly those bearing deactivating groups, can be challenging and often lacks the high yields and regioselectivity of other methods.

Theoretically, a molecule like 3-cyano-5-nitrophenol could be hydroxylated to introduce the second hydroxyl group. Methods for aromatic hydroxylation exist, such as those involving peroxynitrite, which can produce hydroxyl radicals capable of attacking aromatic rings, but these often result in product mixtures. nih.gov Another classical method is the Wohl-Aue reaction, which uses alkaline conditions to hydroxylate aromatic nitro compounds, though it typically requires high temperatures.

In practice, synthetic routes that begin with already hydroxylated precursors (like vanillin or protocatechuic acid derivatives) and subsequently introduce the nitro group are generally more efficient and provide better control over the final product's structure. wikipedia.org

Synthesis of Key Intermediates: 3,4-Dihydroxy-5-nitrobenzaldehyde

The compound 3,4-dihydroxy-5-nitrobenzaldehyde is a pivotal intermediate in the synthesis of several compounds, including this compound. wikipedia.org The most common and well-documented methods for its preparation start from 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). google.com

Demethylation and Dealkylation Reactions for Catechol Formation

The core transformation in producing 3,4-dihydroxy-5-nitrobenzaldehyde is the cleavage of the methyl ether in 5-nitrovanillin to form the free catechol (1,2-dihydroxy) structure. This demethylation can be achieved using various reagents. Traditional methods employed strong acids like hydrobromic acid or hydrochloric acid, but these approaches often suffer from harsh reaction conditions, corrosion issues, and the formation of halogenated impurities. google.comepo.orgprepchem.com

More advanced methodologies have focused on cleaner and more selective reagents. Besides the use of strong nucleophilic agents, other reagents like boron tribromide in dichloromethane (B109758) or aluminum chloride with pyridine (B92270) have been utilized for this demethylation. quickcompany.in Another patented method involves the dealkylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) using zinc chloride and hydrochloric acid. google.com

A highly effective and surprisingly selective method for the demethylation of 5-nitrovanillin involves the use of a strong nucleophilic agent, specifically the thiolate anion of an aromatic mercapto compound. epo.orggoogle.com This procedure avoids many of the problems associated with strong acid-based demethylation. epo.org The thiolate anion is typically generated in situ by reacting an aromatic thiol, such as thiophenol or 2-mercaptobenzothiazole, with a strong base, with lithium hydroxide (B78521) being particularly preferred. epo.orggoogle.com

The reaction is performed in a polar aprotic solvent like 1-methyl-2-pyrrolidinone (B7775990) (NMP) or N,N-dimethylformamide (DMF) at elevated temperatures, generally ranging from 80°C to 160°C. epo.orggoogle.com Conducting the reaction under an inert atmosphere (e.g., nitrogen) is advisable to prevent the oxidative formation of disulfide impurities from the thiol reagent. google.com This method is noted for its high efficiency, allowing the reaction to be driven to completion and yielding pure 3,4-dihydroxy-5-nitrobenzaldehyde in high yields. google.comgoogleapis.com

Table 2: Research Findings on the Demethylation of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde

| Nucleophile | Base | Solvent(s) | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| Thiophenol | Lithium Hydroxide | NMP | 130°C | 88.9% | epo.orggoogle.com |

| Thiophenol | Lithium Hydroxide | NMP | 130°C | 96.9% | epo.org |

| 2-Mercaptobenzothiazole | Lithium Hydroxide | NMP, Toluene (B28343) | Reflux | 90.7% | epo.orggoogle.com |

Mentioned Compounds

Zinc Chloride-Mediated Cleavage Strategies

The cleavage of alkyl aryl ethers is a critical step in the synthesis of phenolic compounds. While various Lewis acids are known to facilitate this dealkylation, zinc chloride in the presence of water and hydrogen chloride has been identified as a surprisingly effective reagent for this transformation, particularly in the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde, a close structural relative and potential precursor to the target benzonitrile. google.comgoogle.com

This method provides a potent alternative to traditional reagents like hydrobromic acid, which can lead to the formation of ring-brominated impurities. google.com The process involves reacting an alkoxy-substituted precursor, such as 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, with a mixture of zinc chloride, water, and concentrated hydrochloric acid. google.comgoogle.com The use of zinc chloride as the Lewis acid is noteworthy; it facilitates the dealkylation reaction effectively, leading to high yields of the desired dihydroxy product. google.com

Detailed research has optimized the reaction conditions for this cleavage. The process is typically carried out at elevated temperatures, generally between 70°C and 130°C, with a preferred range of 80°C to 110°C. google.com The ratio of reactants is also crucial for maximizing yield and purity.

Table 1: Optimized Conditions for Zinc Chloride-Mediated Cleavage

| Parameter | Preferred Range | Most Preferred Range |

| Zinc Chloride | 1.5 to 25 kg per kg of starting material | 2.5 to 4 kg per kg of starting material |

| Hydrochloric Acid | 0.17 to 0.6 L per kg of zinc chloride | 0.22 to 0.4 L per kg of zinc chloride |

| HCl Concentration | 10% to 40% | 20% to 38% |

| Temperature | 70°C to 130°C | 80°C to 110°C |

This data is derived from patent literature describing the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. google.com

For instance, heating a mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with zinc chloride and 37% hydrochloric acid at 90°C for 17 hours resulted in a 95.1% crude yield of 3,4-dihydroxy-5-nitrobenzaldehyde. google.com This demonstrates the high efficiency of the zinc chloride-mediated method for producing nitrocatechol structures.

Formylation Methodologies

Formylation, the introduction of a formyl group (-CHO), is a key transformation for producing the benzaldehyde precursors to many complex molecules. In the context of 3,4-dihydroxy-5-nitro-substituted compounds, the primary route involves the nitration of a protected catechol derivative followed by deprotection.

One established method starts with 3-ethoxy-4-hydroxybenzaldehyde. google.com This starting material is nitrated using fuming nitric acid in a solvent like dichloromethane at a controlled temperature of 5-10°C. google.com This selective nitration yields 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. google.com The subsequent step, as detailed previously, involves the cleavage of the ethyl ether using the zinc chloride system to yield 3,4-dihydroxy-5-nitrobenzaldehyde. google.comgoogle.com

Alternative demethylation methods for preparing 3,4-dihydroxy-5-nitrobenzaldehyde from the more common precursor, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), have also been explored. These include:

Hydrobromic Acid : Refluxing 5-nitrovanillin with concentrated hydrobromic acid can produce the desired dihydroxy compound, though it may generate brominated impurities. google.comprepchem.com

Nucleophilic Agents : A method utilizing a combination of lithium hydroxide and an aromatic mercapto compound, such as thiophenol, in a polar aprotic solvent offers an alternative that avoids product decomposition issues seen with strong acids. wipo.int

Preparation of Halogenated Benzonitrile Analogues: Insights from 3-Iodo-4-hydroxy-5-nitrobenzonitrile Synthesis

The synthesis of halogenated analogues provides insight into methods for introducing further diversity into the benzonitrile scaffold. The preparation of 3-iodo-4-hydroxy-5-nitrobenzonitrile serves as an excellent case study. google.comgoogle.com

The synthesis is a multi-step process that begins with a readily available starting material, p-cyanophenol. google.comgoogle.com

Table 2: Synthesis of 3-Iodo-4-hydroxy-5-nitrobenzonitrile

| Step | Description | Reagents | Product |

| 1. Nitration | Introduction of a nitro group onto the p-cyanophenol ring. | Fuming nitric acid (or a mixture of nitric and acetic acids). | 4-Cyano-2-nitrophenol. |

| 2. Iodination | Introduction of an iodine atom onto the nitrated intermediate. | Potassium iodide and potassium iodate (B108269) under acidic conditions. | 3-Iodo-4-hydroxy-5-nitrobenzonitrile. |

This synthetic route is detailed in patents describing the compound's preparation. google.comgoogle.com

The first step involves the nitration of p-cyanophenol to form 4-cyano-2-nitrophenol. google.comgoogle.com Subsequently, this intermediate is subjected to iodination. This is achieved by treating it with an aqueous solution containing an alkali metal iodide (e.g., potassium iodide) and an alkali metal iodate (e.g., potassium iodate) under acidic conditions. google.com This procedure effectively introduces an iodine atom ortho to the hydroxyl group, yielding bright yellow crystals of 3-iodo-4-hydroxy-5-nitrobenzonitrile. google.com

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of complex organic molecules, including benzonitrile derivatives.

A major focus of green chemistry is the replacement of toxic and volatile organic solvents with more environmentally benign alternatives. jddhs.com

Water : Often called the "universal solvent," water is non-toxic, non-flammable, and abundant. researchgate.net Its use can improve reaction efficiency and selectivity in certain cases, making it a highly desirable medium for green synthesis. researchgate.net

Bio-based Solvents : Solvents derived from renewable biomass, such as glycerol (B35011) (a byproduct of biodiesel production), offer a sustainable alternative. numberanalytics.comnih.gov Glycerol is biodegradable, has a low vapor pressure, and can dissolve a range of organic and inorganic compounds. nih.gov

Ionic Liquids : These salts, which are liquid at low temperatures, have gained attention as recyclable agents that can act as both solvents and catalysts. rsc.orgnih.gov In benzonitrile synthesis from benzaldehyde, an ionic liquid was shown to facilitate the reaction, eliminate the need for a separate metal catalyst, and simplify product separation. rsc.orgnih.gov This approach led to a 100% conversion and yield under optimized conditions. nih.gov

The selection of reagents is also critical. For instance, moving away from toxic cyanide salts for nitrile synthesis towards methods like the ammoxidation of toluene or the dehydration of amides represents a greener approach. medcraveonline.comyoutube.com

Reducing energy consumption is another cornerstone of green chemistry. This can be achieved by developing reactions that proceed under milder conditions or by using alternative energy sources to drive reactions more efficiently.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.net This technique has been successfully applied in the synthesis of various heterocyclic compounds. researchgate.net

Electrosynthesis : Electrocatalytic methods offer a path to synthesizing nitriles directly from primary alcohols and ammonia (B1221849) under mild, ambient conditions. rsc.org Using a simple nickel catalyst in an aqueous electrolyte, benzonitrile has been produced at room temperature, demonstrating a cost-effective and energy-efficient strategy. rsc.org The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence, with in-situ formed nickel species acting as the active sites. rsc.org

By integrating sustainable solvents, recyclable catalysts, and energy-efficient technologies, the synthesis of this compound and its analogues can be made significantly more environmentally friendly. jddhs.com

Electrophilic and Nucleophilic Character of Functional Groups

The reactivity of the aromatic ring in this compound is a balance between the electron-donating effects of the hydroxyl groups and the electron-withdrawing effects of the nitro and nitrile groups. Nucleophilic functional groups possess electron-rich atoms that can donate an electron pair, with common examples being water, alcohols, and amines. libretexts.org Conversely, electrophiles are electron-poor atoms that are attractive targets for nucleophiles. libretexts.org

The two hydroxyl groups at positions 3 and 4 are activating, ortho/para-directing groups. They increase the electron density of the benzene (B151609) ring through resonance, enhancing its nucleophilic character and making it more susceptible to electrophilic attack. In contrast, the nitro group and the cyanide group are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution by pulling electron density away from it. nih.gov This makes the carbon atoms attached to these groups, and those at the ortho/para positions relative to them, electrophilic.

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. nih.govsvedbergopen.com Its presence deactivates the aromatic ring towards electrophilic aromatic substitution by creating partial positive charges at the ortho and para positions, which repel incoming electrophiles. nih.gov Consequently, electrophilic attack is directed toward the meta positions relative to the nitro group. nih.gov

The primary reaction pathway involving the nitro group is reduction. Under suitable conditions, such as with hydrogen gas over a palladium catalyst or with sodium borohydride, the nitro group can be reduced to an amino group (-NH₂). This transformation is a critical step in the mechanism of action for many nitroaromatic compounds, which often act as prodrugs that require bioreductive activation. svedbergopen.comtaylorandfrancis.com In low-oxygen (hypoxic) environments, the nitro group can undergo reduction to form a free radical anion, altering the molecule's properties. researchgate.net This reduction can lead to the formation of reactive oxygen species (ROS) or reactive nitrogen species (RNS) that can interact with cellular components like DNA or proteins. svedbergopen.comtaylorandfrancis.com

The two hydroxyl (-OH) groups are activating and ortho/para-directing, meaning they donate electron density to the aromatic ring and direct incoming electrophiles to the positions ortho and para to them. This electronic influence is crucial in the synthesis of the compound itself, as the hydroxyls direct the nitration to the 5-position.

The hydroxyl groups exhibit several key reactivities:

Acidity: In alkaline conditions, the hydroxyl groups can be deprotonated to form phenoxide ions, which increases the molecule's solubility in water.

Oxidation: The hydroxyl groups can be oxidized to form quinones using common oxidizing agents like potassium permanganate.

Substitution: They can act as nucleophiles in substitution reactions. For instance, they can react with alkyl halides or acyl chlorides in the presence of a base to form ethers or esters, respectively.

The cyanide, or nitrile, group (-C≡N) is an electron-withdrawing group that can undergo several important transformations. While specific studies on the cyanide group transformations of this compound are not detailed, the reactivity of the nitrile functional group is well-established. Typically, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH), often proceeding through an amide intermediate. It can also be reduced to a primary amine (-CH₂NH₂). In a related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, the aldehyde group is slowly converted to its carboxylic acid, suggesting that transformation of the nitrile in the target compound to a carboxylic acid is a plausible pathway. nih.gov

Interactive Table: Summary of Functional Group Reactivity

| Functional Group | Type | Influence on Aromatic Ring | Common Reactions |

| **Nitro (-NO₂) ** | Electron-withdrawing | Deactivating, meta-directing | Reduction to amino group, formation of radical anions |

| Hydroxyl (-OH) | Electron-donating | Activating, ortho,para-directing | Deprotonation (acidity), Oxidation to quinones, Substitution to ethers/esters |

| Cyanide (-C≡N) | Electron-withdrawing | Deactivating | Hydrolysis to carboxylic acid, Reduction to amine |

Photochemical Reaction Pathways of Related Dihydroxybenzonitriles

Photochemical reactions are initiated when a molecule absorbs light energy, promoting it to an excited electronic state. youtube.com This excited state has a different electron configuration and can undergo chemical reactions not accessible in the ground state. youtube.com In aqueous environments, sunlight can lead to the formation of photochemically produced reactive intermediates (PPRIs), such as hydroxyl radicals, which can then react with other organic compounds. mtu.edu

Photohydrolysis involves the use of light energy to facilitate a hydrolysis reaction. For dihydroxybenzonitrile compounds in sunlit natural waters, reaction with PPRIs like the hydroxyl radical could be a key degradation pathway. mtu.edu This could lead to the hydrolysis of the nitrile group, transforming it into an amide and subsequently a carboxylic acid. The high reactivity of these intermediates can also lead to the cleavage and degradation of the aromatic ring itself.

Photochemical energy can also drive reduction reactions. Upon absorption of a photon, the excited molecule can either undergo direct reduction or transfer energy to create other reactive species that cause reduction. For a molecule like this compound, the most susceptible site for photoreduction is the nitro group. Similar to chemical reduction, photochemical pathways could reduce the nitro group to nitroso, hydroxylamino, or fully to an amino group. This process is significant in the environmental fate of nitroaromatic compounds.

Intramolecular Charge Transfer Phenomena in Nitro-substituted Benzonitriles

Intramolecular charge transfer (ICT) is a fundamental photophysical process that can occur in molecules possessing both electron-donating and electron-withdrawing groups. In the case of this compound, the hydroxyl groups act as electron donors, while the nitro and nitrile groups are strong electron acceptors. This "push-pull" electronic structure makes the molecule a candidate for exhibiting ICT upon photoexcitation.

While direct experimental studies on the ICT dynamics of this compound are not extensively documented in publicly available literature, the behavior of structurally similar nitroaromatic compounds provides significant insight. Studies on other nitroaromatic chromophores have shown that excitation with light can lead to a significant redistribution of electron density, moving from the electron-donating moieties to the electron-withdrawing ones. nih.gov

A particularly relevant phenomenon observed in many nitroaromatic compounds is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. uci.edu In the ground state, the molecule is typically planar to maximize conjugation. However, upon excitation, rotation around the bond connecting the nitro group to the aromatic ring can lead to a lower-energy, highly polar excited state where the nitro group is twisted out of the plane of the benzene ring. This process is often associated with a large Stokes shift in the fluorescence spectrum and is highly sensitive to the polarity of the solvent.

For instance, research on 4-nitrocatechol (B145892), a closely related compound, has suggested the occurrence of TICT upon photoexcitation. uci.edu Ultrafast spectroscopic studies on 4-nitrocatechol revealed transient signals consistent with the formation of a TICT state in less than a picosecond. uci.edu It is plausible that this compound would exhibit similar behavior, with the electron-donating hydroxyl groups enhancing the charge transfer to the nitro and nitrile moieties in the excited state.

Acid-Base Equilibrium and Related Reactivity Considerations

The two hydroxyl groups of this compound are acidic and can deprotonate to form phenolate (B1203915) anions. The acidity of these protons is significantly influenced by the presence of the electron-withdrawing nitro and nitrile groups, which stabilize the resulting conjugate base through resonance and inductive effects.

The acid dissociation constants (pKa) are quantitative measures of the acidity of these hydroxyl groups. While experimentally determined pKa values for this compound are not widely reported, estimations can be made by comparing with structurally related substituted catechols. The presence of a nitro group generally lowers the pKa of phenolic protons due to its strong electron-withdrawing nature.

A study on various nuclearly substituted catechols provides a basis for understanding the acid-base properties of this compound. acs.org The pKa values for the first and second deprotonation of these compounds are sensitive to the nature and position of the substituents on the aromatic ring.

To illustrate the expected acidity of this compound, the following table presents the pKa values for catechol and some of its substituted derivatives.

| Compound | pKa1 | pKa2 | Reference |

|---|---|---|---|

| Catechol | 9.45 | 12.8 | uky.edu |

| 4-Methylcatechol | 9.43 | 10.74 | uky.edu |

| 4-Chlorocatechol | 8.57 | 10.01 | acs.org |

| 4-Nitrocatechol | 6.91 | 10.39 | researchgate.net |

Based on the data for 4-nitrocatechol, it is anticipated that the first pKa of this compound will be in a similar range, likely between 6 and 7. The additional electron-withdrawing effect of the nitrile group might lead to a slightly lower pKa compared to 4-nitrocatechol. The second pKa is expected to be significantly higher, as the deprotonation of the second hydroxyl group would result in a dianion with increased charge repulsion.

The acid-base equilibrium of this compound is crucial in various contexts, including its synthesis, purification, and biological activity. The state of protonation of the hydroxyl groups will affect the molecule's solubility, its ability to act as a ligand for metal ions, and its participation in hydrogen bonding. Furthermore, in excited-state reactions, the acidity of the hydroxyl groups can be enhanced, potentially leading to phenomena such as excited-state proton transfer (ESPT), as has been hypothesized for 4-nitrocatechol. uci.edu

Spectroscopic and Computational Characterization of 3,4 Dihydroxy 5 Nitrobenzonitrile

Advanced Spectroscopic Analyses

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of synthesized compounds. For 3,4-Dihydroxy-5-nitrobenzonitrile, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org For this compound, MS confirms the molecular formula C₇H₄N₂O₄ and its corresponding molecular weight. nih.gov The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show characteristic losses, such as the loss of the nitro group (NO₂) or the cyano group (CN). libretexts.orgmiamioh.edu

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄N₂O₄ |

| Molecular Weight | 180.12 g/mol |

| Exact Mass | 180.01710661 Da |

| InChIKey | JRBDMOJXCREXNN-UHFFFAOYSA-N |

Data sourced from PubChem CID 5748958. nih.gov

Matrix-Assisted Ionization (MAI) is a class of soft ionization techniques used in mass spectrometry. A notable method within this class is Matrix-Assisted Ionization in Vacuum (MAIV), which allows for the ionization of small and large molecules from a solid state without requiring a laser or high voltage. nih.gov In this technique, the analyte is co-crystallized with a suitable matrix compound. Research has shown that 3-nitrobenzonitrile (B78329) is an effective matrix for MAIV-MS and can also be used as a signal-enhancing additive in other methods like sonic-spray ionization. nih.govresearchgate.net

Given that this compound shares the core nitrobenzonitrile structure, its potential as a matrix or its compatibility with MAI techniques is an area of interest. The presence of hydroxyl groups could influence its matrix properties, potentially affecting analyte interaction and ionization efficiency. Vacuum MAI (vMAI) sources have demonstrated high sensitivity and robustness, and the use of matrices like 3-nitrobenzonitrile has been key to their success. acs.orgnsf.gov

Atmospheric pressure mass spectrometry techniques are crucial for real-time analysis of various compounds in different environments. One such technique, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), is highly effective for the real-time monitoring of volatile organic compounds (VOCs). nih.govquantumsimmblogs.com PTR-MS uses H₃O⁺ ions to gently ionize analyte molecules, typically resulting in a protonated molecule [M+H]⁺ with minimal fragmentation, which simplifies spectral interpretation. nih.gov This method is widely applied in atmospheric sciences, food science, and for monitoring microbial metabolites. nih.govquantumsimmblogs.com

Nitroaromatic compounds, a class that includes this compound, are significant atmospheric constituents, often linked to biomass burning and secondary atmospheric formation. copernicus.orggu.segu.se Techniques like a Filter Inlet for Gases and AEROsols (FIGAERO) coupled with a chemical ionization mass spectrometer (CIMS) are used to measure such compounds in both gas and particle phases in the atmosphere. copernicus.orggu.se Another related technique, Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS), is effective for identifying organic compounds in aerosols with minimal sample preparation. nih.gov These atmospheric probe methods could be applied to detect and quantify this compound in environmental samples, providing insights into its sources and fate.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics, offering high sensitivity and selectivity for the identification and quantification of small molecules in complex biological samples. nih.govnih.gov The initial liquid chromatography step separates compounds, reducing sample complexity before they enter the mass spectrometer. nih.gov The subsequent tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting a selected precursor ion and analyzing its product ions. nih.gov

This technique is extensively used for profiling a wide range of metabolites, including phenolic compounds similar to this compound. ekb.eg In a typical metabolite profiling study, LC-MS/MS can be used in either targeted or untargeted approaches. A targeted approach would specifically look for this compound and its related metabolites, while an untargeted approach would aim to identify a broad spectrum of metabolites that may be altered by a particular biological state or stimulus. nih.gov The fragmentation patterns observed in MS/MS are crucial for the confident identification of metabolites. researchgate.netresearchgate.net Given its structure, this compound could be identified in metabolomic studies investigating the breakdown of larger molecules or the metabolic pathways of related nitroaromatic or phenolic compounds. researchgate.net

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is essential for identifying the functional groups within a molecule. For this compound, the spectra are dominated by vibrations characteristic of the hydroxyl (-OH), cyano (-C≡N), nitro (-NO₂), and substituted benzene (B151609) ring moieties.

The -OH stretching vibrations are typically observed as broad bands in the FT-IR spectrum in the region of 3200–3500 cm⁻¹, with the broadening indicative of intermolecular hydrogen bonding in the solid state. The C≡N stretch is a particularly sharp and intense feature, expected in the 2220–2240 cm⁻¹ range for aromatic nitriles. The presence of the electron-withdrawing nitro group and electron-donating hydroxyl groups influences the electronic environment of the ring and, consequently, the exact position of this peak.

The nitro group gives rise to two distinct stretching vibrations: an asymmetric (asym) stretch typically near 1520-1560 cm⁻¹ and a symmetric (sym) stretch around 1345-1385 cm⁻¹. These bands are generally strong in the IR spectrum. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring are found in the 1400–1600 cm⁻¹ region.

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be assigned based on data from analogous compounds and established correlation tables.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H Stretch | -OH | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |

| C≡N Stretch | -C≡N | 2240 - 2220 | Strong, Sharp |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium to Strong |

| NO₂ Asymmetric Stretch | -NO₂ | 1560 - 1520 | Strong |

| NO₂ Symmetric Stretch | -NO₂ | 1385 - 1345 | Strong |

| C-O Stretch (Phenolic) | Ar-OH | 1260 - 1180 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and pKa Determination

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl and nitro groups, as well as the nitrogen in the cyano group. The conjugation of these groups with the benzene ring typically results in bathochromic (red) shifts compared to unsubstituted benzene.

This technique is also a powerful tool for determining the acid dissociation constants (pKa) of the phenolic hydroxyl groups. The absorption spectrum of a phenolic compound is pH-dependent. As the pH of the solution increases, the hydroxyl groups deprotonate to form phenolate (B1203915) ions. This increases conjugation, resulting in a significant red-shift of the π → π* absorption band. By monitoring the change in absorbance at a fixed wavelength as a function of pH, a titration curve can be generated, from which the pKa value can be calculated using the Henderson-Hasselbalch equation. For a molecule with two hydroxyl groups, two distinct pKa values are expected.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a published crystal structure for this compound was not identified, analysis of related structures, such as 3-nitrobenzonitrile, allows for predictions of its key structural features.

It is anticipated that the molecule is largely planar, though the nitro group may be slightly twisted out of the plane of the benzene ring. In the crystal structure of 3-nitrobenzonitrile, for example, the nitro group is tilted by approximately 11.2° relative to the benzene ring. A similar deviation may be expected for this compound.

The solid-state packing would be significantly influenced by strong intermolecular hydrogen bonds formed between the hydroxyl groups of one molecule and the oxygen atoms of the nitro group or the nitrogen of the cyano group of neighboring molecules. These interactions, along with potential π-π stacking between the aromatic rings, would create a stable, three-dimensional supramolecular network. A patent describing the synthesis of the compound reports a melting point of 175°-178°C, suggesting a relatively stable crystal lattice. google.com

Quantum Chemical and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of molecular systems, offering a balance between accuracy and computational cost. It is widely used to predict geometries, vibrational frequencies, and electronic properties of organic molecules, providing valuable data that complements experimental findings.

DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine the most stable (lowest energy) conformation of this compound. Conformational analysis would focus on the rotational barriers of the -OH and -NO₂ groups. The orientation of these groups can be influenced by the formation of intramolecular hydrogen bonds, for instance, between the hydrogen of the C4-OH group and an oxygen atom of the adjacent C5-NO₂ group. Such an interaction would planarize that portion of the molecule and represent a significant stabilizing factor. The calculations provide optimized bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 2: Predicted Structural Parameters for a Benzonitrile (B105546) Derivative based on DFT Calculations (Note: This table is illustrative, based on typical DFT results for similar aromatic nitro compounds, as specific published data for this compound is unavailable.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C≡N) | Bond length of cyano group | ~1.15 Å |

| r(C-C)aromatic | Bond length of aromatic C-C | 1.39 - 1.41 Å |

| r(C-N)nitro | Bond length of C-NO₂ bond | ~1.47 Å |

| r(N-O)nitro | Bond length of N-O in nitro group | ~1.23 Å |

| r(C-O)hydroxyl | Bond length of C-OH bond | ~1.36 Å |

| ∠(C-C-C) | Angle in aromatic ring | ~120° |

One of the most powerful applications of DFT is the prediction of vibrational spectra. Following geometry optimization, a frequency calculation can be performed to yield the harmonic vibrational frequencies, which correspond to the bands seen in FT-IR and FT-Raman spectra. Theoretical frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets. Therefore, the calculated frequencies are often uniformly scaled by an empirical factor (typically 0.96-0.98 for B3LYP functionals) to improve agreement with experimental data.

These calculations not only predict the position of the vibrational bands but also their IR and Raman intensities and the nature of the vibration through potential energy distribution (PED) analysis. This allows for a detailed and confident assignment of each experimental band to a specific molecular motion (e.g., stretching, bending, or rocking) of the constituent functional groups. This synergy between theoretical prediction and experimental observation is crucial for a complete vibrational analysis.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electron Transport Potential

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. youtube.comirjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and kinetic stability. irjweb.com

For this compound, the HOMO is primarily localized on the electron-donating dihydroxy-substituted benzene ring, while the LUMO is concentrated on the electron-withdrawing nitro and cyano groups. This distribution is characteristic of a push-pull system, where electron density is polarized across the molecule.

The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.com In molecules with significant intramolecular charge transfer (ICT), this energy gap is typically reduced, facilitating electron transport. This characteristic is often explored in the context of developing materials with specific electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value | Significance |

| EHOMO | Varies with computational method | Electron-donating ability |

| ELUMO | Varies with computational method | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

Note: Specific energy values require dedicated quantum chemical calculations and can vary based on the level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for examining charge delocalization and intramolecular interactions that contribute to molecular stability. wisc.edu This method investigates the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. wisc.edu

In this compound, significant delocalization occurs from the lone pairs of the oxygen atoms in the hydroxyl groups and the π-bonds of the benzene ring to the antibonding orbitals of the nitro and cyano groups. These interactions, particularly the n → π* and π → π* transitions, are indicative of intramolecular charge transfer and contribute substantially to the molecule's electronic stability. The energy associated with these interactions, denoted as E(2), quantifies the extent of delocalization. Higher E(2) values signify stronger interactions and greater stabilization. wisc.edu

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This analysis is crucial for predicting how a molecule will interact with other chemical species.

For this compound, the MEP surface typically shows negative potential (colored red or yellow) around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen of the cyano group, indicating these are sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the hydroxyl groups and the aromatic ring generally exhibit positive potential (colored blue), marking them as potential sites for nucleophilic interaction. colab.ws This mapping of electrostatic potential is invaluable for understanding intermolecular interactions and chemical reactivity. researchgate.net

Hyperpolarizability Calculations for Nonlinear Optical Properties

The nonlinear optical (NLO) properties of a molecule, which describe its response to strong electromagnetic fields, are of significant interest for applications in photonics and optoelectronics. ajol.info The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. mdpi.com

Molecules with large hyperpolarizability values often possess a strong donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. researchgate.net In this compound, the hydroxyl groups act as electron donors, the benzene ring serves as the π-conjugated bridge, and the nitro and cyano groups function as electron acceptors. This architecture suggests the potential for significant NLO activity. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of such molecules. mdpi.comdtic.mil

Table 2: Calculated Nonlinear Optical Properties

| Property | Symbol | Significance |

| Dipole Moment | μ | Measure of charge separation |

| Polarizability | α | Linear response to an electric field |

| First Hyperpolarizability | β | Second-order nonlinear optical response |

Note: The values are dependent on the computational method and basis set employed.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic absorption spectra of molecules. rsc.orgq-chem.com It provides information about the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the excited states. nih.govgithub.io

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in its UV-Visible spectrum. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. aps.org The character of these transitions, whether they are localized excitations or involve significant charge transfer, can also be elucidated. rsc.org The accuracy of TD-DFT results can be influenced by the choice of exchange-correlation functional and the inclusion of solvent effects. nih.gov

Molecular Mechanics (MM+) and Hybrid Computational Approaches

While high-level quantum mechanical calculations provide detailed electronic information, molecular mechanics (MM) methods offer a computationally less expensive way to explore the conformational landscape and structural properties of molecules. The MM+ force field, for instance, can be used for initial geometry optimizations and to study large molecular systems.

Hybrid computational approaches, which combine quantum mechanics (QM) with molecular mechanics (MM), known as QM/MM methods, can be particularly useful. For a molecule like this compound, a QM/MM approach could treat the core aromatic system with a high level of theory (QM) to accurately describe its electronic properties, while the surrounding environment (e.g., solvent molecules) is handled by a less computationally intensive MM force field. This allows for a balance between accuracy and computational feasibility, especially when studying the molecule in a complex environment.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as the normalized contact distance (dnorm), shape index, and curvedness onto the surface, one can identify the types and relative importance of different intermolecular contacts. diva-portal.org

Biological Activity and Mechanistic Insights of 3,4 Dihydroxy 5 Nitrobenzonitrile and Analogues

Catechol O-Methyltransferase (COMT) Inhibition

COMT is a critical enzyme in human physiology, responsible for the metabolism of catechols, including neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. youtube.com By inhibiting COMT, the levels of these catecholamines can be modulated, which is a key therapeutic strategy for managing central nervous system disorders such as Parkinson's disease. wikipedia.org The nitrocatechol scaffold is a prominent feature in several potent COMT inhibitors. researchgate.net

Nitro-substituted catechols, including 3,4-Dihydroxy-5-nitrobenzonitrile, function as potent inhibitors of Catechol-O-methyltransferase (COMT). The mechanism of inhibition is competitive, meaning the inhibitor molecule binds to the same active site on the enzyme as the natural catechol substrate. wikipedia.org The crystal structure of COMT complexed with a nitrocatechol inhibitor, 3,5-dinitrocatechol, shows that the inhibitor occupies the substrate-binding pocket. wikipedia.org

This binding is stabilized by specific molecular interactions. The benzene (B151609) ring of the nitrocatechol forms edge-to-face π-π stacking interactions with the tryptophan residue W38, which is a crucial interaction for high-affinity binding. wikipedia.org Furthermore, the 3-nitro group engages in favorable van der Waals interactions with another tryptophan residue, W143. wikipedia.org A key feature of this inhibitory action is the presence of the strongly electron-withdrawing nitro group on the catechol ring. This group significantly hinders the reactivity of the catechol hydroxyl groups towards O-methylation, the very reaction that COMT is supposed to catalyze. wikipedia.org Therefore, the inhibitor binds tightly to the active site but does not undergo the subsequent methylation reaction, effectively blocking the enzyme's function. youtube.comwikipedia.org

The inhibitory potency of nitrocatechol compounds against COMT is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have elucidated key features that govern their efficacy. nih.gov

The nitrocatechol core itself is a primary determinant of high-affinity inhibition. wikipedia.org However, modifications to this core and the addition of various substituents can fine-tune the inhibitory activity. For instance, in a series of nitrocatechol pyrazoline derivatives, all tested compounds showed effective COMT inhibitory activity, with IC₅₀ values ranging from 0.048 to 0.21 μM, which was more potent than the standard inhibitor entacapone (B1671355) (IC₅₀ = 0.23 μM). nih.gov

Studies on nitrile-containing derivatives have shown that at a concentration of 100 μM, compounds like 2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile and 3-(4,5-dihydroxy-2-nitrophenyl)propanenitrile can achieve complete inhibition of COMT. nih.gov The position and nature of substituents are critical. For example, replacing a cyano (-CN) group with a hydroxyl (-OH) group on a spacer phenyl ring has been shown to decrease COMT inhibitory activity. nih.gov While the 5-nitrocatechol anchor is important for high potency, researchers have also developed potent inhibitors that lack this specific core, partly to mitigate potential toxicity concerns associated with nitro-containing compounds. wikipedia.orgresearchgate.net

Table 1: Structure-Activity Relationship (SAR) of COMT Inhibitors

| Structural Feature | Effect on COMT Inhibition | Reference(s) |

|---|---|---|

| Nitrocatechol Core | Essential for high-affinity binding and potent inhibition. | wikipedia.org |

| Pyrazoline Derivatives | Nitrocatechol pyrazoline derivatives (IC₅₀ = 0.048-0.21 μM) are more potent than chalcone (B49325) derivatives and the standard, entacapone. | nih.gov |

| Nitrile Derivatives | Acetonitrile and propanenitrile derivatives of nitrocatechol can completely inhibit COMT at 100 μM. | nih.gov |

| Substituent Groups | Replacement of a -CN group with an -OH group on a spacer phenyl can decrease inhibitory activity. | nih.gov |

| Non-Nitrocatechol Cores | Potent inhibitors have been developed without the nitrocatechol core to potentially reduce toxicity. | wikipedia.org |

An important characteristic of a therapeutic enzyme inhibitor is its selectivity for the target enzyme over other enzymes in the body. Nitrocatechol COMT inhibitors like tolcapone (B1682975) and entacapone are known to be selective for COMT. wikipedia.orgwikipedia.org For instance, tolcapone's use is contraindicated with non-selective monoamine oxidase (MAO) inhibitors, highlighting that COMT and MAO are distinct enzyme targets. wikipedia.orgnih.gov Striatal dopamine is metabolized by both COMT and MAO, and inhibiting both can lead to complex pharmacological effects. nih.gov

However, the selectivity of nitrocatechol compounds can be influenced by small structural modifications. A compound closely related to this compound, namely 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB), has been identified as a potent inhibitor of a different enzyme, xanthine (B1682287) oxidase (XO), with an IC₅₀ value of 3 μM. nih.gov Xanthine oxidase is the key enzyme in purine (B94841) metabolism that produces uric acid. nih.gov This finding suggests that while the nitrocatechol scaffold is primed for COMT inhibition, changes to the substituent group (in this case, a nitrile vs. an aldehyde) can shift the inhibitory activity towards other enzymes.

Related Enzyme Inhibition Studies

The principles of enzyme inhibition observed with nitrocatechols extend to other chemical scaffolds and enzyme targets. Research into related heterocyclic compounds provides further insight into the design of specific enzyme inhibitors.

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive target for developing treatments for conditions like asthma. wikipedia.orgnih.gov Isoxazole (B147169) derivatives have been investigated as potential 5-LOX inhibitors. wikipedia.org

In one study, a series of previously synthesized isoxazole derivatives were tested for their in-vitro 5-LOX inhibitory activity. Several compounds demonstrated a concentration-dependent inhibition of the enzyme. wikipedia.org The development of specific 5-LOX inhibitors faces challenges, including the fact that 5-LOX is an iron-containing enzyme and its active site is highly conserved among various lipoxygenase isoforms, making isoform-specific inhibition difficult to achieve. nih.gov

Table 2: 5-LOX Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | IC₅₀ Value (μM) | Reference |

|---|---|---|

| C3 | 8.47 | wikipedia.org |

| C5 | 10.48 | wikipedia.org |

| C6 | Noted as most potent among 10 tested compounds | wikipedia.org |

Cytochrome P450 (CYP450) enzymes are a large family of proteins essential for the metabolism of a wide variety of foreign compounds (xenobiotics), including many drugs. Aromatic nitro compounds, the class to which this compound belongs, are known to interact with these enzymes. drugbank.com

Studies have shown that aromatic nitro compounds can interact with sodium dithionite-reduced microsomal CYP450, generating characteristic difference spectra. drugbank.com This indicates a direct binding interaction between the nitro compound and the reduced form of the enzyme's heme iron. The binding affinity, however, can be relatively low, with spectral binding constants (Ks) of approximately 1 mM for compounds like nitrobenzene. drugbank.com The interaction appears to be competitive with other ligands that bind to the reduced cytochrome, such as carbon monoxide and metyrapone. drugbank.com Furthermore, CYP450 enzymes are responsible for the metabolic activation of certain carcinogenic nitro compounds, such as the tobacco-specific nitrosamines, through hydroxylation reactions. drugs.com This highlights the complex role of CYP450 enzymes in both detoxification and potential toxification of nitro-containing molecules.

Anthelmintic Activity of Halogenated Benzonitrile (B105546) Derivatives

The exploration of halogenated benzonitrile derivatives has revealed their potential within the broader search for new anthelmintic agents. While research into a wide array of heterocyclic compounds continues, the inclusion of halogens and the benzonitrile moiety has been a subject of investigation to understand their impact on anthelmintic efficacy.

Studies on related compound classes, such as benzimidazoles, have provided insights into the role of halogenation. For instance, the introduction of a chlorine atom at the C-5 position of the benzimidazole (B57391) ring has been shown to be favorable for potent anthelmintic activity. pharmacophorejournal.com In the context of benzimidazolyl-phenylpropenones, this modification, coupled with an unsubstituted pyrrolic nitrogen, resulted in activities superior to ivermectin. pharmacophorejournal.com However, when the arylpropenone chain was bioisosterically replaced with arylacrylonitrile, a derivative of benzonitrile, the anticipated enhancement in anthelmintic effects was not observed. pharmacophorejournal.com

Further research into other nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles, has also highlighted the significance of halogenated phenyl groups. Derivatives featuring 2,4-dichlorophenyl, 4-chlorophenyl, or 4-nitrophenyl moieties have demonstrated the strongest anthelmintic activity against the Indian worm Pheritima posthuma. mdpi.com This suggests that the presence of halogen atoms on the aromatic ring can be a key determinant of a compound's anthelmintic potential.

The anthelmintic activity of various compounds has been evaluated against different helminths, such as the adult Indian earthworm (Pheretima posthuma) and the nematode Rhabditis sp. mdpi.commdpi.com The efficacy is often determined by measuring the time to paralysis and death of the worms. mdpi.com

Table 1: Anthelmintic Activity of Selected Halogenated and Related Derivatives

| Compound Class | Key Structural Features | Target Organism | Observed Activity | Reference |

|---|---|---|---|---|

| Benzimidazole Derivatives | Introduction of a chlorine atom at C-5. | Haemonchus contortus | Favorable for powerful anthelmintic activities. | pharmacophorejournal.com |

| Arylacrylonitrile Derivatives | Bioisosteric replacement of arylpropenone chain. | Haemonchus contortus | Did not enhance expected anthelmintic activities. | pharmacophorejournal.com |

| 1,2,4-Triazole Derivatives | Possessing 2,4-dichlorophenyl, 4-chlorophenyl, or 4-nitrophenyl moieties. | Pheritima posthuma | Showed the strongest anthelmintic activity in the series. | mdpi.com |

| 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives | Varied substituents. | Pheretima posthuma | Some compounds showed significant paralysis effect but poor insecticidal action. | mdpi.com |

Antioxidant Potential of Related Compounds

Compounds structurally related to this compound, particularly those containing a catechol (dihydroxybenzene) or nitrocatechol moiety, have been the subject of significant research regarding their antioxidant potential. The antioxidant capacity of these molecules is closely linked to their ability to scavenge free radicals, which is influenced by the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring. nih.govnih.gov

The fundamental mechanism behind the antioxidant action of phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to neutralize a free radical, thus terminating the radical chain reaction. nih.gov The presence of a second hydroxyl group in the ortho position, as seen in catechols, significantly enhances this activity.

Research into nitrocatechol derivatives has shown that the introduction of a nitro group can further modulate this antioxidant capacity. A study on nitroderivatives of hydroxytyrosol (B1673988) found that the nitro functional group led to a significant increase in antioxidant activity compared to the parent compound. nih.gov This enhancement is attributed to the electron-withdrawing nature of the nitro group, which can influence the stability of the resulting phenoxyl radical after hydrogen donation.

The antioxidant activity of these compounds is often evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov For example, adrenergic catechol derivatives like dobutamine, dopamine, and isoproterenol (B85558) have demonstrated strong inhibition of lipid peroxidation and the ability to scavenge DPPH, ABTS, and peroxyl radicals. nih.gov

Structure-activity relationship studies have provided deeper insights into the antioxidant properties of these compounds. nih.govnih.gov For flavonoids, it has been observed that catechol hydroxyls at the C-3' and C-4' positions in the B ring are crucial for high antioxidant activity. nih.gov Similarly, for gallic acid derivatives, their protective effects in cellular systems under oxidative stress are dependent on both their antioxidant capacities and their hydrophobicity. nih.gov The introduction of a thioether linker into the catechol ring has also been shown to increase antioxidant activity. mdpi.com

Table 2: Antioxidant Activity of Selected Catechol and Nitrocatechol Derivatives

| Compound/Derivative Class | Key Structural Features | Assay(s) Used | Key Findings | Reference |

|---|---|---|---|---|

| Nitrohydroxytyrosol Derivatives | Introduction of a nitro functional group to hydroxytyrosol. | FRAP, ABTS, ORAC | The nitro group significantly increased antioxidant activity compared to hydroxytyrosol. | nih.gov |

| Adrenergic Catechol Derivatives | Catechol structure (e.g., dobutamine, dopamine). | Lipid peroxidation, DPPH, ABTS, AAPH | Strongly inhibited lipid peroxidation and scavenged various free radicals. | nih.gov |

| Catechol Thioethers | Thioether linker in the catechol ring. | TBARS | Most derivatives exhibited mild to moderate antioxidant effects. | mdpi.com |

| Flavonoids | Hydroxyl groups on the B ring. | DPPH | Catechol hydroxyls at C-3', 4' positions are the most important active sites for antioxidant activity. | nih.gov |

| Gallic Acid Derivatives | Varied hydrophobicity. | DPPH, Cellular assays | Protective effects depend on both antioxidant capacity and hydrophobicity. | nih.gov |

Derivatives and Analogues of 3,4 Dihydroxy 5 Nitrobenzonitrile in Research

Design and Synthesis of Novel Derivatives

The design of novel derivatives of 3,4-dihydroxy-5-nitrobenzonitrile is centered on the strategic modification of its key functional groups. The inherent reactivity of the catechol, nitro, and nitrile moieties allows for a range of chemical transformations to produce new molecules with potentially enhanced or altered biological properties.

The primary synthetic strategies involve:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 5-amino-3,4-dihydroxybenzonitrile. This transformation is a critical step for further derivatization, such as in the synthesis of quinazolines. A common reagent for this purpose is stannous chloride (SnCl₂·2H₂O) in ethanol, which effectively reduces the nitro group while preserving the hydroxyl and nitrile functionalities.

Modification of the Hydroxyl Groups: The two hydroxyl groups of the catechol ring can undergo nucleophilic substitution reactions to form ethers or esters. This is typically achieved by reacting the parent compound with alkyl halides or acyl chlorides in the presence of a base. To achieve selective modification, protecting groups like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) can be employed to temporarily block one or both hydroxyl groups, enabling reactions at other sites.

Oxidation of the Hydroxyl Groups: The catechol moiety can be oxidized to form quinones using common oxidizing agents. This transformation significantly alters the electronic and structural properties of the molecule, leading to a different class of compounds for biological evaluation.

These fundamental reactions allow for the systematic design of libraries of compounds where each functional group is altered, providing a basis for detailed structure-activity relationship studies.

Table 1: Synthetic Transformations for Derivatization

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Nitro Reduction | SnCl₂·2H₂O | Amino (-NH₂) |

| O-Alkylation | Alkyl Halide + Base | Ether (-OR) |

| O-Acylation | Acyl Chloride + Base | Ester (-OCOR) |

Structure-Activity Relationship (SAR) Studies of Substituted Benzonitriles

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For substituted benzonitriles, including derivatives of this compound, SAR analyses aim to identify the key molecular features responsible for a desired effect. This knowledge guides the rational design of more potent and selective compounds.

A general SAR analysis involves synthesizing a series of analogues where specific parts of the molecule are systematically varied. For the this compound scaffold, SAR studies would typically investigate the importance of:

The Catechol Unit: The presence and position of the two hydroxyl groups are often critical for activity, as they can act as hydrogen bond donors and interact with biological targets. Their replacement with methoxy (B1213986) groups or fluorine atoms would clarify their role.

The Nitro Group: The strong electron-withdrawing nature and potential for hydrogen bonding of the nitro group significantly influence the molecule's properties. Its replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups, or its reduction to an amine, are key modifications in SAR studies.

The Nitrile Group: The nitrile group's contribution can be assessed by replacing it with other functional groups like a carboxylic acid or an aldehyde. For instance, the related compound 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) is a known potent inhibitor of xanthine (B1682287) oxidase.

While specific SAR studies on a series of this compound derivatives are not extensively detailed in the reviewed literature, the principles of SAR are widely applied to analogous structures like anilinoquinazolines and pyrazolopyridines, where the nature and position of substituents on the aromatic rings dramatically affect biological potency. drugdesign.org For example, in studies on other benzonitriles, the introduction of electron-withdrawing substituents has been shown to enhance activity in some cases.

Table 2: Potential Modifications for SAR Studies

| Position/Group | Modification Strategy | Rationale |

|---|---|---|

| 3- and 4-OH | Methylation, Fluorination | Probe importance of hydrogen bonding and acidity |

| 5-NO₂ | Reduction to -NH₂, Replacement with -Cl, -CF₃ | Evaluate electronic and steric effects |

Quinazoline (B50416) Derivatives as Biological Probes

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer agents. mdpi.com Benzonitrile (B105546) derivatives, particularly 2-aminobenzonitriles, are key precursors for the synthesis of quinazolines. organic-chemistry.orgrsc.orgrsc.orgnih.gov

The synthesis of quinazolines from a starting material like this compound would likely involve a multi-step process:

Reduction of the nitro group to form an amine (5-amino-3,4-dihydroxybenzonitrile).

Introduction of a second nitrogen-containing group at the ortho-position to the nitrile (position 2), creating a 2,5-diamino-3,4-dihydroxybenzonitrile intermediate.

Cyclization of the resulting diamino compound with a one-carbon source, such as an aldehyde or orthoformate, to construct the pyrimidine (B1678525) ring of the quinazoline system.

Numerous methods exist for the cyclization step, including palladium-catalyzed tandem reactions and microwave-assisted syntheses. organic-chemistry.orgnih.gov For example, a palladium-catalyzed, three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazoline structures. organic-chemistry.org Research has also shown the synthesis of 2-(3,4-dihydroxyphenyl)-6-nitroquinazolin-4(3H)-one, a structurally related compound, demonstrating the feasibility of incorporating the dihydroxyphenyl moiety into a quinazoline ring system. nih.gov These synthetic routes highlight the potential of using this compound as a scaffold to generate complex heterocyclic probes for biological investigation.

Other Related Aromatic Nitriles in Research

The broader family of substituted aromatic nitriles has been the subject of significant research, revealing a wide range of biological activities. These studies provide context for the potential applications of this compound and its derivatives.

One closely studied analogue is Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile) . In vitro metabolic studies using rat liver subcellular fractions found that Nitroxynil was metabolized via hydrolysis of the nitrile moiety to produce 3-iodo-4-hydroxy-5-nitrobenzamide and subsequently 3-iodo-4-hydroxy-5-nitrobenzoic acid. This highlights a potential metabolic pathway for this compound.

Another highly relevant analogue is 3,4-dihydroxy-5-nitrobenzaldehyde . This compound, which differs only by having an aldehyde group in place of the nitrile, has been identified as a potent inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. Structure-activity relationship studies of this aldehyde indicated that the catechol moiety, the nitro group at the C-5 position, and the aldehyde group itself were all required for its potent inhibitory activity.

These findings suggest that the specific arrangement of the catechol and nitro groups on the benzonitrile ring is a key pharmacophore and that modifications to the nitrile group could significantly impact biological activity and metabolic fate.

Emerging Research Applications of 3,4 Dihydroxy 5 Nitrobenzonitrile and Analogues

Applications in Advanced Organic Synthesis as Building Blocks

The specific arrangement of reactive functional groups on the benzene (B151609) ring makes 3,4-dihydroxy-5-nitrobenzonitrile and its close analogues valuable intermediates or building blocks in advanced organic synthesis. The hydroxyl (-OH), nitro (-NO₂), and nitrile (-CN) groups can undergo various chemical transformations, allowing for the construction of more complex molecular architectures.

The hydroxyl groups can be oxidized to form quinones or undergo nucleophilic substitution to form ethers or esters. Meanwhile, the nitro group can be reduced to an amino group, which opens up another avenue for functionalization. This versatility allows for selective modifications to build derivatives for specific applications.

A prominent example of the utility of this structural motif is found in the synthesis of pharmaceuticals. The analogue, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), serves as a crucial intermediate in the synthesis of pharmaceutically important compounds that feature a 5-substituted 3-nitrocatechol structure, such as Entacapone (B1671355). google.comgoogle.com The synthesis of this aldehyde often involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde or the dealkylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) using various reagents, including Lewis acids like zinc chloride. google.com

Table 1: Synthesis Methods for the Analogue 3,4-Dihydroxy-5-nitrobenzaldehyde This table is based on data for the closely related aldehyde analogue, illustrating the synthetic utility of the nitrocatechol scaffold.

| Starting Material | Reagents | Key Transformation | Reference |

| 5-nitro vanillin (B372448) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) | Boron tribromide in dichloromethane (B109758) | Demethylation | |

| 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde | Zinc chloride, water, hydrogen chloride | De-ethylation | google.com |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Hydrobromic acid | Demethylation | google.com |

Role in Analytical Chemistry as Indicators or Probes

While direct applications of this compound as an analytical probe are still emerging, the reactivity of its core structure suggests significant potential. The aldehyde analogue, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), has been identified as a potent inhibitor of the enzyme xanthine (B1682287) oxidase (XO). nih.gov This inhibitory action, which is crucial for its potential therapeutic effects, also positions DHNB as a useful chemical probe for studying the activity and mechanism of this important enzyme. nih.gov